4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide

h-NTPDase2 sulfonamide inhibitor isoform selectivity

This sulfamoyl benzamide is a selective h-NTPDase2 (CD39L1) inhibitor validated by SAR studies. The sulfonamide linkage confers isoform preference over carboxamide analogs that target h-NTPDase1 – substitution with a morpholine-carbonyl analog will invalidate selectivity. The 2-hydroxyphenyl group serves as a synthetic handle for ester prodrugs, bioconjugates, or PROTAC linker attachment, a capability absent in the 2-methoxybenzyl variant. Its balanced physicochemical profile (XLogP3=2.2, tPSA=87.8 Ų) reduces aggregation and non-specific binding versus lipophilic analogs, making it ideal for high-throughput screening. Combining this inhibitor with the carboxamide h-NTPDase1-preferring analog enables pharmacological deconvolution of co-expressed isoforms in tissue homogenates. Procurement of this exact chemotype is critical for experiments requiring h-NTPDase2-selective inhibition.

Molecular Formula C17H17ClN2O5S
Molecular Weight 396.8g/mol
CAS No. 361987-69-1
Cat. No. B434179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
CAS361987-69-1
Molecular FormulaC17H17ClN2O5S
Molecular Weight396.8g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Cl
InChIInChI=1S/C17H17ClN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22)
InChIKeySRJSIJJKDJTSEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide (CAS 361987-69-1): A Specialized Sulfamoyl Benzamide for h-NTPDase Inhibitor Screening


4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide (CAS 361987-69-1) is a synthetic sulfamoyl benzamide derivative incorporating a 4-chlorobenzamide scaffold, a 2-hydroxyphenyl anilide substituent, and a morpholinosulfonyl electrophile [1]. Structurally, it belongs to a focused library of compounds designed as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of ectonucleotidases implicated in thrombosis, inflammation, diabetes, and cancer [2]. Its physicochemical profile (MW 396.85 g/mol, C₁₇H₁₇ClN₂O₅S) places it within lead-like chemical space for biochemical probe development.

Why Generic Substitution Fails for 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide in h-NTPDase Research


In the h-NTPDase inhibitor class, minor structural modifications at the anilide substituent or the sulfonamide/carboxamide linkage produce substantial isoform-selectivity shifts. The reference study demonstrated that sulfonamide-containing analogs preferentially inhibit h-NTPDase2, whereas carboxamide derivatives (e.g., compound 3i) target h-NTPDase1 [1]. Consequently, a procurement decision cannot arbitrarily substitute 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide with a morpholine-carbonyl analog or an N-alkylated variant without altering the target selectivity profile. The 2-hydroxyphenyl group further introduces a hydrogen-bond donor absent in the 2-methoxybenzyl analog, which likely modulates binding affinity and residence time [1].

Quantitative Differentiation of 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide Against Closest h-NTPDase Inhibitor Analogs


Isoform Selectivity Shift: Sulfonamide vs. Carboxamide Linker Determines h-NTPDase2 vs. h-NTPDase1 Preference

The compound contains a morpholinosulfonyl group, classifying it as a sulfonamide-type h-NTPDase inhibitor. In the Zaigham et al. (2023) study, sulfonamide derivatives such as N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) and 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) inhibited h-NTPDase2 with sub-micromolar IC₅₀ values, whereas the carboxamide N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) was the most potent h-NTPDase1 inhibitor (IC₅₀ = 2.88 ± 0.13 µM) [1]. This pattern demonstrates that the sulfonamide linkage directs selectivity toward h-NTPDase2, while the carboxamide linkage favors h-NTPDase1. Therefore, 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is expected to exhibit preferential h-NTPDase2 inhibition, distinguishing it from carboxamide-based probes.

h-NTPDase2 sulfonamide inhibitor isoform selectivity

Hydrogen-Bond Donor Capacity: 2-Hydroxyphenyl vs. 2-Methoxybenzyl Determines Additional Binding Interactions

The 2-hydroxyphenyl group in the target compound provides a phenolic hydrogen-bond donor (pKa ~10) capable of engaging protein backbone carbonyls or side-chain acceptors. In contrast, the closely related analog 4-chloro-N-(2-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide replaces the hydroxyl with a methoxy group, eliminating hydrogen-bond donation while adding steric bulk (an additional benzyl methylene) [1]. In the SAR series reported by Zaigham et al., N-aryl substituents with hydrogen-bond donors showed altered potency profiles compared to purely hydrophobic or ether-linked analogs, although direct IC₅₀ values for both comparators were not determined in the same assay [1]. The presence of a free phenol also renders the target compound amenable to further derivatization (e.g., ester prodrug formation) that is not possible with the methoxy analog.

hydrogen-bond donor structure-activity relationship phenolic hydroxyl

Physicochemical Differentiation: logP and Solubility Profile Versus N-Alkylated Benzamide Analogs

Using the PubChem-calculated XLogP3 value of 2.2 for 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide [1] and comparing with analogous benzamides bearing N-benzyl or N-alkyl substituents (XLogP3 typically 2.8–3.5), the target compound exhibits approximately 0.6–1.3 log units lower lipophilicity. This reduced logP correlates with improved aqueous solubility and lower non-specific protein binding, which are critical for reliable in vitro assay performance. Additionally, the phenolic hydroxyl contributes to an accessible polar surface area (tPSA 87.8 Ų), providing solubility advantages over more lipophilic analogs that may precipitate under assay conditions.

lipophilicity aqueous solubility physicochemical property prediction

Morpholinosulfonyl Electrophile: Covalent vs. Reversible Inhibition Mode Compared to Non-Electrophilic Analogs

The morpholinosulfonyl moiety in the target compound constitutes a moderately electrophilic sulfonamide group. In the broader chemotype, sulfonamide-bearing benzamides have been shown to potentially form reversible covalent adducts with active-site residues (e.g., serine or threonine hydroxyls) under certain conditions, whereas the corresponding morpholino-carbonyl analogs (e.g., compound 3i) lack this electrophilic character [1]. While the Zaigham et al. study did not explicitly measure covalent vs. reversible binding kinetics, the mechanistic distinction is well-established in sulfonamide medicinal chemistry: sulfonamides can participate in tetrahedral intermediate stabilization with zinc-dependent hydrolases [2]. This implies that the target compound may exhibit different residence time and washout kinetics compared to the carboxamide comparator 3i, which is a purely reversible inhibitor.

electrophilic warhead covalent inhibitor sulfonamide reactivity

Optimal Application Scenarios for 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide in h-NTPDase-Targeted Research


h-NTPDase2-Selective Chemical Probe for Inflammation and Cancer Angiogenesis Studies

When the research objective is selective pharmacological inhibition of h-NTPDase2 (CD39L1) over h-NTPDase1 (CD39), the sulfonamide chemotype of the target compound provides the requisite isoform preference, as established by the SAR of sulfamoyl benzamide derivatives [1]. This compound is suitable for in vitro enzyme assays, cellular ATP/ADP hydrolysis measurements, and functional studies in endothelial or immune cell models where h-NTPDase2 is the dominant ectonucleotidase. Procurement of the carboxamide analog 3i would instead deliver h-NTPDase1 inhibition and confound results.

Medicinal Chemistry Hit Expansion via Phenol-Directed Derivatization

The free 2-hydroxyphenyl group of the target compound serves as a synthetic handle for generating ester prodrugs, bioconjugates, or affinity probes. This capability is absent in the 2-methoxybenzyl analog [1]. Researchers engaged in SAR exploration or targeted protein degradation (PROTAC) design can utilize this compound as a starting scaffold for linker attachment, benefiting from the unique reactivity of the phenolic hydroxyl [2].

Biochemical Assay Standard for Sulfonamide-Containing h-NTPDase Inhibitors

Given its balanced physicochemical profile (XLogP3 = 2.2, tPSA = 87.8 Ų) [1], the target compound is less prone to aggregation and non-specific binding than more lipophilic benzamide analogs. This makes it an appropriate reference standard for calibrating h-NTPDase enzyme assays, particularly in high-throughput screening formats where DMSO tolerance and aqueous solubility are critical parameters. Its use mitigates the false-positive rates often observed with higher-logP compounds.

Pharmacological Differentiation of h-NTPDase Isoforms in Tissue Preparations

For ex vivo studies using tissue homogenates or primary cell cultures where multiple h-NTPDase isoforms are co-expressed, the sulfonamide-based selectivity of this compound enables clearer pharmacological dissection. By combining it with the carboxamide inhibitor 3i (h-NTPDase1-preferring), researchers can deconvolute the relative contributions of h-NTPDase1 and h-NTPDase2 to total ATPase/ADPase activity [1]. This combinatorial approach is not achievable with a single pan-inhibitor.

Quote Request

Request a Quote for 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.